2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine is a synthetic organic compound with the molecular formula and a molecular weight of 291.73 g/mol. This compound is notable for its potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structure features a pyrimidine ring substituted with a chloro group and a phenyl moiety that contains a dioxolane substituent, which contributes to its unique chemical properties and biological activities .
The synthesis of 2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine typically involves several key steps:
The molecular structure of 2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine can be represented using various structural formulas:
InChI=1S/C14H14ClN3O2/c1-14(19-7-8-20-14)10-3-2-4-11(9-10)17-12-5-6-16-13(15)18-12/h2-6,9H,7-8H2,1H3,(H,16,17,18)
CC1(OCCO1)C2=CC(=CC=C2)NC3=NC(=NC=C3)Cl
These representations illustrate the compound's complex arrangement of atoms, including the dioxolane ring and the chlorinated pyrimidine structure .
The compound can undergo various chemical reactions typical for amines and halogenated compounds:
The physical properties of 2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine include:
The chemical properties include its solubility in organic solvents like dimethyl sulfoxide and its stability under standard laboratory conditions. The presence of both polar (amine and dioxolane groups) and non-polar (aromatic rings) functionalities suggests moderate solubility characteristics .
This compound has potential applications in various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4